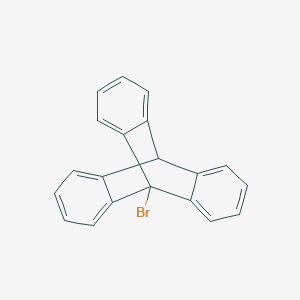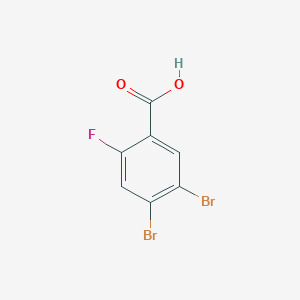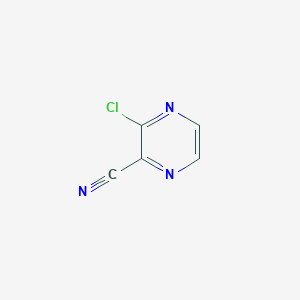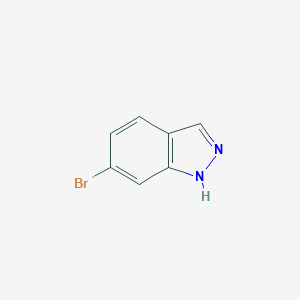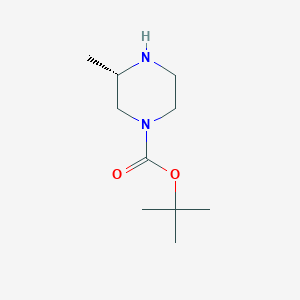
palladium(II) acetate
Overview
Description
Palladium(II) acetate is a palladium-containing compound with the chemical formula Pd(OAc)2. It is a colourless and water-soluble solid that is used in a wide range of applications, including catalysis and electroplating. This compound is an important precursor for the synthesis of other palladium-containing compounds, such as palladium(II) chloride, palladium(II) bromide, and palladium(II) nitrate. In addition, this compound is also used in the synthesis of various organic compounds and pharmaceuticals.
Scientific Research Applications
Catalyst for N-Alkylation : Palladium(II) acetate acts as a versatile catalyst for the selective N-monoalkylation of amino derivatives, including aromatic and heteroaromatic amines as well as carboxamides, sulfonamides, and phosphazenes. This is achieved using primary alcohols as the initial source of the electrophile through a hydrogen autotransfer process (Martínez-Asencio, Yus, & Ramón, 2011).
Recyclable Catalyst in Supercritical Media : It is used as a heterogeneous catalyst for cross-coupling reactions in both conventional solvents and supercritical carbon dioxide. The catalyst can be recovered and recycled up to four times (Ley et al., 2002).
Annulation of Alkynes : Palladium(II) catalyzes the annulation of internal alkynes with specific boron-containing reagents, providing a method for synthesizing indenones and naphthols (Tsukamoto & Kondo, 2007).
In Cross-Coupling Chemistry : It's integral in metal-catalyzed cross-coupling reactions, especially with N-heterocyclic carbenes as ligands. These reactions are important for C-C bond formation, a fundamental process in organic synthesis (Marion & Nolan, 2008).
Oxidative Biaryl Synthesis : this compound is utilized in intramolecular oxidative carbon-carbon bond formation under air, demonstrating broad scope and high yields, as seen in the synthesis of natural carbazole products (Liégault et al., 2008).
Carbonylation of Methyl Iodide and Methanol : It catalyzes the carbonylation of methyl iodide in methanol to methyl acetate, demonstrating its utility in organic synthesis and industrial processes (Yang, Haynes, & Maitlis, 1999).
Aerobic Oxidation of Alcohols : this compound catalyzes the oxidation of alcohols to aldehydes and ketones using molecular oxygen in a fluorous biphase system. This system allows for easy separation and reuse of the active palladium species (Nishimura et al., 2000).
Formation and Characterization of Diphenyltripalladium(II) Complexes : It reacts with benzene and dialkyl sulfides to form novel diphenyltripalladium(II) complexes, showcasing its potential in forming complex organometallic structures (Fuchita et al., 1989).
Efficient Catalysts for Suzuki Coupling Reactions : Unsymmetrical palladium(II) N,N,O,O-Schiff base complexes have been shown to be efficient catalysts for Suzuki coupling reactions, a method critical for carbon-carbon bond formation in organic synthesis (Sedighipoor et al., 2018).
Site-Selective C(sp3)-H Alkynylation of Oligopeptides : this compound is used in the C(sp3)-H alkynylation of oligopeptides, providing a chemical tool for synthesizing novel oligopeptide-pharmacophore conjugates, which has potential applications in targeted drug delivery (Liu, Qiao, Poss, & yu, 2017).
Palladium-Catalyzed Synthesis of Vinyl Acetate : Its role in the palladium-catalyzed synthesis of vinyl acetate from ethylene is investigated, providing insights into the stability and formation of this compound in catalyst systems (Nakamura, 1971).
Mechanism of Action
Target of Action
Palladium(II) acetate, also known as [Pd(OAc)2]n, is a chemical compound of palladium . It primarily targets alkenic and aromatic compounds , acting as a homogeneous oxidation catalyst .
Mode of Action
This compound interacts with its targets through oxidative inter- and intramolecular nucleophilic reactions . It is more reactive than the analogous platinum compound . It is prone to reduction to Pd(0) in the presence of reagents which can undergo beta-hydride elimination such as primary and secondary alcohols as well as amines .
Biochemical Pathways
This compound is widely used in organic synthesis such as transmetalation, insertion, oxidative addition, direct homocoupling of aryl halides, Buchwald-Hartwig reaction of C-N bond formation, reduction of alkynes, and reductive elimination reactions . It is also employed as a starting material for the synthesis of other Pd(II) compounds as well as for the preparation of active palladium catalysts for Suzuki-Miyaura cross-coupling and C-H functionalization reactions .
Pharmacokinetics
It’s worth noting that the compound is soluble in many organic solvents , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. For instance, in the case of the Suzuki-Miyaura cross-coupling reaction, it facilitates the formation of biaryl compounds . In another study, it was found that two palladium(II) complexes were more cytotoxic toward cancer cells than their analogous ligands .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it decomposes to palladium when warmed with alcohols or on prolonged boiling with other solvents . Furthermore, its reactivity can be affected by the presence of other reagents that can undergo beta-hydride elimination .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Palladium(II) acetate is a homogeneous oxidation catalyst . It participates in the activation of alkenic and aromatic compounds towards oxidative inter- and intramolecular nucleophilic reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a catalyst. It can facilitate various types of reactions, including oxidative inter- and intramolecular nucleophilic reactions
Temporal Effects in Laboratory Settings
This compound is prone to reduction to Pd(0) in the presence of reagents which can undergo beta-hydride elimination such as primary and secondary alcohols . When warmed with alcohols, or on prolonged boiling with other solvents, this compound decomposes to palladium . This suggests that the effects of this compound may change over time in laboratory settings, particularly in the presence of certain reagents.
Metabolic Pathways
Palladium compounds are known to participate in various biochemical reactions due to their catalytic properties
properties
IUPAC Name |
palladium(2+);diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVFFLUZDVXJQI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890575 | |
| Record name | Diacetatopalladium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown solid; Insoluble in water; [Hawley] Powder; [MSDSonline] | |
| Record name | Palladium(II) acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8298 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3375-31-3, 19807-27-3 | |
| Record name | Diacetatopalladium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019807273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, palladium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, palladium(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diacetatopalladium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium(II) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Palladium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALLADIUM(II) ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LTG3460Y5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of palladium(II) acetate?
A1: The molecular formula of this compound is C4H6O4Pd, and its molecular weight is 224.52 g/mol.
Q2: What is the structure of this compound?
A2: In the solid state, this compound exists primarily as a trimeric species, [Pd(OAc)2]3. This trimer features a triangular arrangement of palladium atoms with bridging acetate ligands. []
Q3: How does the structure of this compound influence its reactivity?
A3: The trimeric structure of this compound significantly influences its reactivity. The bridging acetate ligands can be readily cleaved by various nucleophiles, generating reactive monomeric or dimeric palladium species that participate in catalytic cycles. []
Q4: How does the addition of sodium acetate or lithium acetate affect this compound in acetic acid?
A4: The addition of sodium acetate (NaOAc) or lithium acetate (LiOAc) to a solution of this compound in acetic acid leads to the conversion of the trimeric form, Pd3(OAc)6, to dimeric species. Further addition of NaOAc can convert the dimer to a monomeric palladium(II) species, Na2Pd(OAc)4. [, ]
Q5: What spectroscopic techniques are commonly employed to characterize this compound?
A5: Infrared (IR) spectroscopy is widely used to characterize this compound complexes. The vibrational modes associated with palladium-oxygen bonds and acetate ligands provide valuable information about the structure and bonding in these complexes. [, ]
Q6: What are the primary catalytic applications of this compound?
A6: this compound is a highly effective catalyst for a wide range of organic reactions, including:* Cross-coupling reactions: These reactions involve the formation of carbon-carbon or carbon-heteroatom bonds, often employing aryl halides or pseudohalides as coupling partners. [, , ]* Heck reactions: this compound catalyzes the coupling of aryl or vinyl halides with alkenes, forming substituted alkenes. [, , , ]* Carbonylation reactions: this compound facilitates the introduction of a carbonyl group into organic molecules using carbon monoxide as a reagent. [, , ]* Oxidative coupling reactions: this compound can catalyze the formation of carbon-carbon bonds via oxidative coupling of arenes or heteroarenes. [, ]* Cyclopropanation reactions: this compound can be used to catalyze the cyclopropanation of alkenes using diazomethane or other diazo compounds. [, , ]
Q7: How do dialkyl sulfides impact the activity of this compound in benzene activation?
A7: Dialkyl sulfides enhance the activity of this compound in the activation of benzene's carbon-hydrogen bonds at 70°C, facilitating the formation of diphenyltripalladium(II) complexes. These complexes are considered intermediates in reactions like alkene arylation and arene carbonylation catalyzed by this compound. [, ]
Q8: What role does this compound play in the transvinylation of hydroxycinnamic acids?
A8: this compound acts as a viable catalyst for transvinylation reactions of hydroxycinnamic acids, providing a potentially safer alternative to mercury-based catalysts. []
Q9: Can this compound be used in supercritical carbon dioxide (scCO2) for cross-coupling reactions?
A9: Yes, this compound encapsulated in polyurea acts as an efficient heterogeneous catalyst for phosphine-free cross-coupling reactions in both conventional solvents and scCO2. []
Q10: How does the structure of the imidazolium salt influence its effectiveness as a solvent in palladium-catalyzed butadiene telomerization?
A10: The structure of the imidazolium salt significantly impacts its suitability as a solvent for palladium-catalyzed butadiene telomerization. While 1,3-dialkylimidazolium salts deactivate the catalyst, likely due to the formation of stable palladium imidazolylidene complexes, 1,2,3-trialkylimidazolium salts, such as 1-butyl-2,3-dimethylimidazolium bis((trifluoromethyl)sulfonyl)imidate ([BMMI][TF2N]), allow for highly active and selective telomerization reactions. []
Q11: What are the general steps involved in this compound-catalyzed reactions?
A11: While the specific mechanism may vary depending on the reaction, this compound-catalyzed reactions often involve the following steps:
Q12: What factors influence the selectivity of this compound-catalyzed reactions?
A12: Several factors can affect the selectivity of these reactions, including:* Ligand effects: The choice of ligands coordinated to palladium can significantly influence regio- and stereoselectivity. [, ]* Solvent effects: Solvent polarity and coordinating ability can impact reaction pathways and product distributions. []* Substrate effects: The electronic and steric properties of the reactants can influence the regio- and stereochemical outcome. []* Reaction conditions: Temperature, pressure, and catalyst loading can affect selectivity.
Q13: What is the stability of this compound under various conditions?
A13: this compound is relatively stable under anhydrous conditions but can undergo decomposition in the presence of moisture or at elevated temperatures. [, ]
Q14: What are some strategies to improve the stability of this compound?
A14: Encapsulation techniques, such as the use of polyurea, can enhance the stability and recyclability of this compound. []
Q15: How does the presence of cerium(III) salts impact the stability of this compound in acetic acid?
A15: Cerium(III) salts, particularly cerium(III) acetate, demonstrate a significant inhibiting effect on the reduction of palladium(II) salts in acetic acid. This inhibition is observed with various reducing agents, including acetic acid itself, formic acid, acetaldehyde, and ethylene. The presence of cerium(III) acetate increases the apparent activation energy for these reduction reactions, suggesting that the cerium(III) species stabilizes the palladium(II) species, potentially through the formation of a Pd(II)-Ce(III) complex. []
Q16: How is this compound typically stored?
A16: It is usually stored under an inert atmosphere, away from light and moisture, to prevent decomposition.
Q17: How is computational chemistry used in research on this compound?
A17: Computational methods, such as density functional theory (DFT) calculations, contribute to:* Mechanistic studies: Elucidating reaction pathways and identifying key intermediates in this compound-catalyzed reactions.* Catalyst design: Developing more efficient and selective catalysts by understanding the relationship between catalyst structure and activity.* Predicting reactivity: Forecasting the outcome of reactions involving this compound and optimizing reaction conditions.
Q18: How do modifications to the structure of this compound impact its catalytic activity?
A18: While modifying the core structure of this compound is challenging, changing the ligands coordinated to palladium significantly impacts its catalytic activity, selectivity, and stability. For instance:
- Electron-rich phosphine ligands: These ligands typically enhance the rate of oxidative addition, a crucial step in many palladium-catalyzed reactions. [, ]
- Bulky ligands: These ligands can improve selectivity by creating steric hindrance around the palladium center, favoring specific reaction pathways. []
Q19: What safety precautions should be taken when handling this compound?
A19: this compound should be handled with care, as it is:* Irritant: It can cause skin and eye irritation.* Harmful: It may be harmful if swallowed or inhaled.
Q20: Are there any environmental concerns related to this compound?
A20: this compound should be disposed of properly according to local regulations. It is essential to:
Q21: Are there any alternatives to this compound in catalysis?
A21: While this compound remains a widely used catalyst, researchers continuously explore alternatives:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







